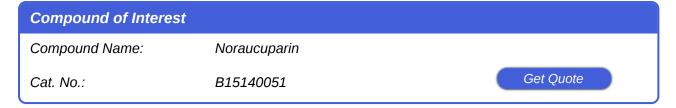


Application Notes and Protocols for Enoxaparin Administration in Preclinical Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of Enoxaparin, a low molecular weight heparin (LMWH), in preclinical rodent models of thrombosis, ischemia, and inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical rodent studies involving Enoxaparin administration. These data provide insights into the pharmacodynamics and efficacy of Enoxaparin in various models.

Table 1: Pharmacodynamic and Efficacy Data of Enoxaparin in Rodent Models



Species	Model	Enoxaparin Dose	Administrat ion Route	Key Findings	Reference
Rat	Deep Vein Thrombosis (DVT)	1000 IU/kg	Subcutaneou s	Sustained release for up to 12 hours. Significantly reduced thrombus formation compared to free enoxaparin.	[1]
Rat	Focal Cerebral Ischemia	10 mg/kg	Subcutaneou s	Reduced infarct size when administered 1.5 hours after stroke onset.	[2]
Rat	Focal Cerebral Ischemia	10 mg/kg	Intravenous	Significant reduction in infarct size when administered up to 5 hours after MCAO.	[2]
Rat	Experimental Colitis	80 μg/kg	Subcutaneou s	Optimal dose for ameliorating the severity of colitis.	
Wistar Rat	Toxicity Study	3.5 mg/kg/day	Subcutaneou s	Considered a therapeutic dose.	[3][4]



Wistar Rat	Toxicity Study	20 mg/kg/day	Subcutaneou s	Considered a toxic dose with few adverse effects.
Wistar Rat	Toxicity Study	40 mg/kg/day	Subcutaneou s	Mortality observed at this dose.
Wistar Rat	Toxicity Study	100 mg/kg/day	Subcutaneou s	25% mortality rate.
Rabbit	Arterial Thrombosis	300 anti-Xa IU/kg	Subcutaneou s	Peak anti-Xa concentration of 1.59 ± 0.08 IU/mL reached 1 hour after application.

Experimental Protocols Materials

- Enoxaparin Sodium salt (commercially available)
- Sterile 0.9% saline (vehicle)
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-30 gauge for mice, 23-27 gauge for rats)
- Animal restrainer (optional)
- Heating lamp or pad (for intravenous injections)

Enoxaparin Solution Preparation



- Aseptically prepare the Enoxaparin solution.
- Dissolve Enoxaparin sodium salt in sterile 0.9% saline to the desired concentration.
- Ensure the solution is clear and free of particulates before administration.
- Warm the solution to body temperature before injection to minimize discomfort to the animal.

Subcutaneous (SC) Administration Protocol

This is the most common route for Enoxaparin administration in preclinical studies.

Procedure for Mice and Rats:

- Restrain the animal manually or using a suitable restrainer.
- Grasp the loose skin over the dorsal midline (scruff) or flank to form a "tent".
- Insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) into the base of the skin tent, parallel to the body.
- Gently pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).
- Inject the desired volume slowly and steadily. The maximum recommended single-site injection volume is typically up to 2-3 mL for mice and 5-10 mL for rats.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Alternate injection sites for repeated dosing.

Intravenous (IV) Administration Protocol (Tail Vein)

Intravenous administration provides rapid bioavailability.

Procedure for Mice and Rats:

• Warm the animal for 5-10 minutes using a heating lamp or pad to dilate the lateral tail veins.



- Place the animal in a restrainer to secure the tail.
- Disinfect the tail with an alcohol wipe.
- Insert a small gauge sterile needle (27-30 gauge for mice, 25-27 gauge for rats) with the bevel facing up into one of the lateral tail veins.
- A flash of blood in the needle hub may indicate successful entry into the vein.
- Inject the solution slowly. Resistance or the formation of a bleb indicates improper
 placement, and the needle should be withdrawn and reinserted. The maximum
 recommended bolus injection volume is typically up to 0.2 mL for mice and 0.5 mL for rats.
- Withdraw the needle and apply firm pressure to the injection site with gauze to prevent bleeding.

Deep Vein Thrombosis (DVT) Induction and Enoxaparin Treatment Protocol (Rat Model)

This protocol is based on a stasis-induced DVT model.

- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
- Surgical Procedure:
 - Perform a midline laparotomy to expose the inferior vena cava (IVC).
 - Carefully dissect the IVC from the surrounding tissues.
 - Ligate the IVC just below the renal veins using a silk suture.
 - Ligate all visible side branches of the IVC.
 - Close the abdominal incision.
- Enoxaparin Administration:



- Administer Enoxaparin subcutaneously at the desired dose (e.g., 1000 IU/kg) immediately after surgery or at specified time points pre- or post-surgery.
- Thrombus Evaluation:
 - At a predetermined time point (e.g., 24 or 48 hours) after surgery, re-anesthetize the animal.
 - Re-open the abdominal incision and carefully expose the ligated IVC segment.
 - Excise the thrombosed segment of the IVC.
 - Open the vessel longitudinally and remove the thrombus.
 - Blot the thrombus dry and measure its wet weight.

Visualizations Signaling Pathways

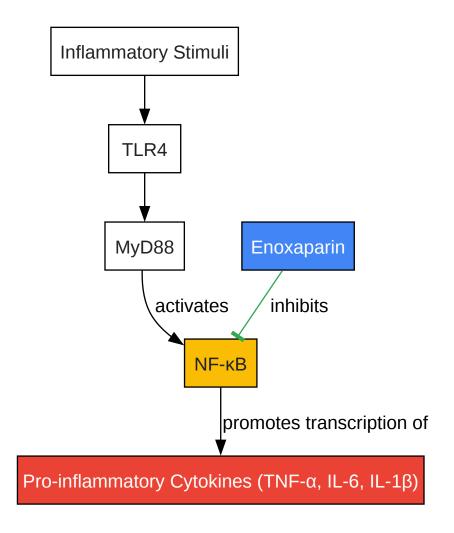
The following diagrams illustrate the key signaling pathways modulated by Enoxaparin.



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Caption: Enoxaparin's primary anticoagulant mechanism of action.





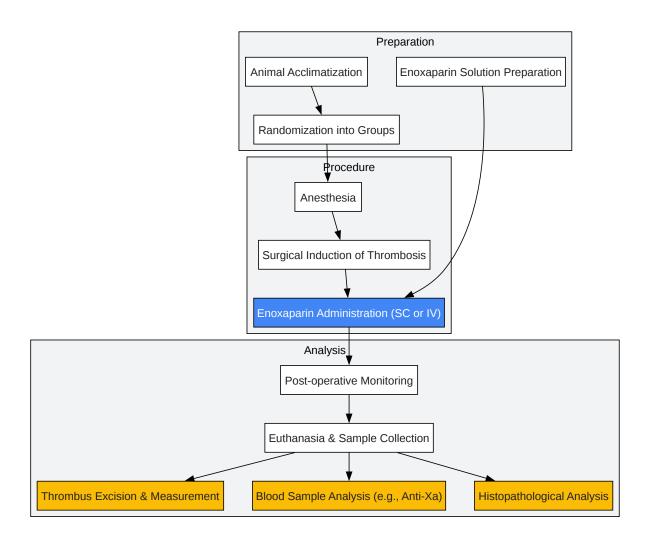
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Caption: Enoxaparin's anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating Enoxaparin in a rodent model of thrombosis.





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Caption: A generalized experimental workflow for preclinical rodent studies.



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